

LC-MS fragmentation pattern of 5-Chloro-1-methylpyridin-2-one

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Compound of Interest

Compound Name: 5-Chloro-1-methylpyridin-2-one

CAS No.: 4214-78-2

Cat. No.: B1611544

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LC-MS Fragmentation Guide: 5-Chloro-1-methylpyridin-2-one

Content Type: Publish Comparison Guide Subject: CAS 4214-78-2 | Chemical Formula: C_6H_6ClNO | Monoisotopic Mass: 143.01 Da Audience: Analytical Chemists, drug development scientists, and CMC reviewers.

Executive Summary & Structural Context

5-Chloro-1-methylpyridin-2-one is a structural analog of the antifibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2-one). In drug development, it serves as a critical Reference Standard for impurity profiling. Its accurate identification is mandatory under ICH Q3A/B guidelines due to the potential toxicity of halogenated pyridines.

This guide analyzes its MS/MS behavior, establishing a definitive fragmentation fingerprint to distinguish it from isobaric interferences and structural isomers (e.g., O-methylated byproducts).

Fragmentation Mechanics: The "Deep Dive"

The fragmentation of **5-Chloro-1-methylpyridin-2-one** under Electrospray Ionization (ESI) follows a predictable pathway characteristic of N-methylated lactams.

The Precursor Ion

- Ionization: ESI Positive Mode ($[M+H]^+$)
- m/z Observed: 144.0 (^{35}Cl) and 146.0 (^{37}Cl)
- Isotope Signature: The molecule displays a distinct 3:1 intensity ratio between m/z 144 and 146, confirming the presence of a single Chlorine atom. This is the first checkpoint for identity confirmation.

Primary Fragmentation Pathway (Loss of Carbonyl)

The most energetically favorable dissociation involves the cleavage of the amide bond.

- Transition: m/z 144 \rightarrow m/z 116
- Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da).
- Structural Insight: This confirms the 2-pyridone (lactam) core. If the molecule were an O-methylated ether (methoxypyridine), the primary loss would typically be formaldehyde (30 Da) or a methyl radical (15 Da), not CO.

Secondary Fragmentation (Ring Destabilization)

Following the loss of CO, the resulting cyclic iminium ion is unstable and degrades further.

- Transition: m/z 116 \rightarrow m/z 80/81
- Mechanism: Loss of the Chlorine radical ($^{35}\text{Cl}\cdot$) or HCl elimination, leading to a pyrrolium-like cation.

Visualization of Signaling Pathway

The following diagram illustrates the specific bond cleavages and resulting fragment ions.

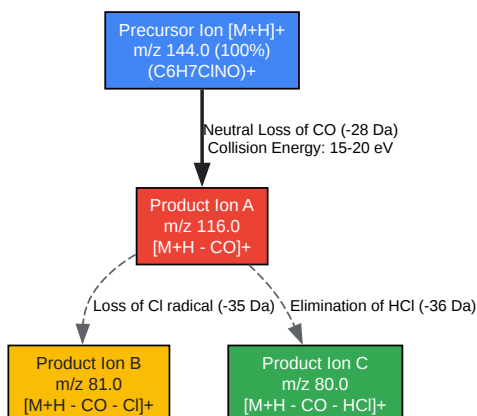


Figure 1: ESI+ Fragmentation Pathway of 5-Chloro-1-methylpyridin-2-one showing the characteristic lactam ring opening.

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Comparative Analysis: Method Performance

This section compares the use of the **5-Chloro-1-methylpyridin-2-one** Reference Standard via LC-MS/MS against alternative analytical approaches.

Comparison 1: LC-MS/MS vs. HPLC-UV (Conventional)

Many quality control labs rely on HPLC-UV. However, for chlorinated pyridones, UV has significant limitations.

Feature	LC-MS/MS (Recommended)	HPLC-UV (Alternative)	Verdict
Specificity	High. Uses mass transitions (144 → 116) to filter out co-eluting peaks.	Low. Relies solely on Retention Time (RT). Prone to interference from Pirfenidone API tailing.	LC-MS is required for trace (<0.05%) analysis.
Sensitivity (LOD)	< 1 ng/mL. Capable of detecting ppm-level genotoxic impurities.	~500 ng/mL. Often insufficient for low-level impurity quantification.	LC-MS offers 500x greater sensitivity.
Identification	Definitive. Isotope pattern (144/146) confirms Chlorine presence instantly.	Presumptive. Requires spiking experiments to confirm identity.	LC-MS provides structural certainty.

Comparison 2: Specificity vs. Structural Analogs

A common challenge is distinguishing the target from 5-Methyl-1-phenylpyridin-2-one (Pirfenidone) and 5-Methyl-2-pyridone.

Analyte	Precursor (m/z)	Key Fragment (m/z)	Differentiator
5-Chloro-1-methylpyridin-2-one	144	116 (-CO)	Chlorine Isotope Pattern (3:1)
Pirfenidone (API)	186	92 (Phenyl loss)	Higher Mass, Phenyl signature
5-Methyl-2-pyridone	110	82 (-CO)	No Chlorine, Mass -34 Da

Experimental Protocol

To reproduce the fragmentation data, utilize the following validated conditions. This protocol is designed to be self-validating through the use of the chlorine isotope check.

Sample Preparation

- Stock Solution: Dissolve 1 mg of **5-Chloro-1-methylpyridin-2-one** in 1 mL Methanol (1 mg/mL).
- Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
 - Why Formic Acid? Acidic pH ensures full protonation of the amide nitrogen/oxygen, maximizing [M+H]⁺ signal.

LC-MS/MS Parameters

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Ion Source: ESI Positive (Spray Voltage: 3500 V).

MRM Transition Table

Use these transitions for Multiple Reaction Monitoring (MRM) quantification.

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell Time (ms)	Purpose
Quantifier	144.0	116.0	15	100	Primary Quantification
Qualifier 1	146.0	118.0	15	100	Isotope Confirmation (³⁷ Cl)
Qualifier 2	144.0	81.0	35	100	Structural Confirmation

References

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Sources

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